Cas no 1804467-19-3 (2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine)

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine structure
1804467-19-3 structure
商品名:2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
CAS番号:1804467-19-3
MF:C7H3ClF3N3O
メガワット:237.566430330276
CID:4910052

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H3ClF3N3O/c8-3-1-5(15-7(9,10)11)4(2-12)14-6(3)13/h1H,(H2,13,14)
    • InChIKey: QJYIZFXQWZGDFQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(N)N=C(C#N)C(=C1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 71.9

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026004918-1g
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
1804467-19-3 97%
1g
$1,596.00 2022-04-02
Alichem
A026004918-500mg
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
1804467-19-3 97%
500mg
$980.00 2022-04-02

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 関連文献

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine (CAS No. 1804467-19-3)

2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1804467-19-3, belongs to the pyridine class of molecules, which are widely recognized for their role in drug discovery and development. The presence of multiple functional groups, including an amino group, a chloro substituent, a cyano group, and a trifluoromethoxy group, makes this compound a valuable scaffold for further chemical modifications and biological evaluations.

The structural configuration of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine imparts distinct electronic and steric properties that can be exploited in the design of novel compounds. The electron-withdrawing nature of the cyano and chloro groups, combined with the electron-donating effect of the amino group, creates a balance that enhances reactivity in various synthetic pathways. Additionally, the trifluoromethoxy group introduces fluorine atoms, which are known to improve metabolic stability and binding affinity in drug molecules.

In recent years, there has been a growing interest in developing new therapeutic agents derived from pyridine derivatives. 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine has been explored as a potential intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in generating compounds with antimicrobial and anti-inflammatory properties. The compound’s ability to serve as a precursor for more complex structures has made it a focal point in medicinal chemistry research.

One of the most compelling aspects of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine is its adaptability in multi-step synthetic protocols. Researchers have leveraged its reactive sites to introduce additional functionalities, leading to the development of libraries of derivatives with tailored biological profiles. The trifluoromethoxy group, in particular, has been shown to enhance the lipophilicity of resulting compounds, which is often crucial for achieving optimal pharmacokinetic properties.

Advances in computational chemistry have further accelerated the exploration of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine as a lead compound. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of next-generation drugs. These computational approaches have complemented experimental efforts, allowing researchers to predict and optimize the properties of derivatives before conducting costly wet-lab synthesis.

The agrochemical sector has also recognized the potential of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine as a building block for developing novel pesticides and herbicides. Its structural features contribute to enhanced efficacy against pests while maintaining environmental safety profiles. This dual application underscores the compound’s broad utility across multiple industries.

Recent patents and scientific literature highlight innovative applications of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine in drug discovery. For example, researchers have utilized this compound to synthesize kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to fine-tune its structure has enabled the development of highly selective inhibitors with improved therapeutic windows.

The synthesis of 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine itself presents an interesting challenge due to its complex functionalization. However, modern synthetic methodologies have made it more accessible than ever before. Catalytic processes and green chemistry principles have been employed to streamline production while minimizing waste and energy consumption.

In conclusion, 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine (CAS No. 1804467-19-3) represents a cornerstone in modern chemical research. Its unique combination of functional groups and structural versatility makes it an indispensable tool for pharmaceutical and agrochemical innovation. As research continues to uncover new applications for this compound, its importance is only expected to grow in the coming years.

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